molecular formula C16H23NO3 B8172940 tert-Butyl cyclopropyl(3-hydroxy-5-methylbenzyl)carbamate

tert-Butyl cyclopropyl(3-hydroxy-5-methylbenzyl)carbamate

Cat. No.: B8172940
M. Wt: 277.36 g/mol
InChI Key: OPSUIPJYQYNOAM-UHFFFAOYSA-N
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Description

tert-Butyl cyclopropyl(3-hydroxy-5-methylbenzyl)carbamate is a chemical compound with the molecular formula C16H23NO3 and a molecular weight of 277.35 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropyl ring, and a benzyl carbamate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-[(3-hydroxy-5-methylphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-11-7-12(9-14(18)8-11)10-17(13-5-6-13)15(19)20-16(2,3)4/h7-9,13,18H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSUIPJYQYNOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)CN(C2CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl cyclopropyl(3-hydroxy-5-methylbenzyl)carbamate typically involves the reaction of tert-butyl carbamate with cyclopropyl bromide and 3-hydroxy-5-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

tert-Butyl cyclopropyl(3-hydroxy-5-methylbenzyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl cyclopropyl(3-hydroxy-5-methylbenzyl)carbamate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-Butyl cyclopropyl(3-hydroxy-5-methylbenzyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

tert-Butyl cyclopropyl(3-hydroxy-5-methylbenzyl)carbamate can be compared with other similar compounds, such as:

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